1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene is an organic compound characterized by its unique structure, which includes a phenylenebis core flanked by methoxyethene and dibenzene groups
Vorbereitungsmethoden
The synthesis of 1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene typically involves a series of organic reactions. One common method is the Knoevenagel condensation reaction, where aldehydes react with active methylene compounds in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Wirkmechanismus
The mechanism by which 1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene exerts its effects involves interactions with various molecular targets. In electronic applications, the compound’s π-conjugated system facilitates charge transfer, enhancing its electroluminescent properties. In biological systems, its mechanism of action may involve binding to specific enzymes or receptors, leading to modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene can be compared with similar compounds such as:
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): This compound shares a similar phenylenebis core but differs in its functional groups, leading to distinct chemical and physical properties.
2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol): Another related compound with a phenylenebis core, but with different substituents, affecting its reactivity and applications.
The uniqueness of 1,1’-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene lies in its specific combination of functional groups, which confer unique optical and electronic properties, making it particularly valuable in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
674798-30-2 |
---|---|
Molekularformel |
C24H22O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,4-bis(2-methoxy-2-phenylethenyl)benzene |
InChI |
InChI=1S/C24H22O2/c1-25-23(21-9-5-3-6-10-21)17-19-13-15-20(16-14-19)18-24(26-2)22-11-7-4-8-12-22/h3-18H,1-2H3 |
InChI-Schlüssel |
MLJMZHGENLPDGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.